1-Chloro-2-(ethanesulfonyl)benzene
Overview
Description
1-Chloro-2-(ethanesulfonyl)benzene is a chemical compound with the empirical formula C4H9ClO2S . It is a solid substance and is part of the family of aromatic hydrocarbons .
Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a benzene ring, which is a six-membered ring of carbon atoms . Each carbon atom in the benzene ring is bonded to a hydrogen atom .Chemical Reactions Analysis
Benzene derivatives, such as this compound, can undergo a variety of chemical reactions. For instance, they can participate in nucleophilic substitution reactions . In these reactions, a nucleophile (a species that donates an electron pair) replaces a group or atom in the molecule .Physical And Chemical Properties Analysis
As an aromatic hydrocarbon, this compound is nonpolar and is usually a colorless solid . It is immiscible with water but is readily miscible with organic solvents .Scientific Research Applications
Synthesis and Molecular Structure
1-Chloro-2-(ethanesulfonyl)benzene serves as a versatile intermediate in organic synthesis, contributing to the development of novel compounds and materials. One application involves its role in synthesizing benzene-sulfonyl derivatives, which exhibit significant amino-sulfonyl hydrogen bonding, highlighting its potential in creating compounds with unique tautomeric forms and hydrogen bonding capabilities (Kolehmainen et al., 2003). Furthermore, it contributes to the efficient synthesis of pyrazol-5-ol derivatives, showcasing its utility in generating compounds with potential biological activities (Karimi-Jaberi et al., 2012).
Catalysis and Material Science
The compound also plays a critical role in catalysis and material science, particularly in the formation of complex molecular structures. For instance, it aids in constructing benzene rings via ring-closing reactions, demonstrating its application in synthesizing cyclic compounds with potential for diverse chemical and pharmaceutical uses (Ogura et al., 2001). Additionally, it is involved in the synthesis of luminescent π-conjugated materials, indicating its significance in developing new materials for optoelectronic applications (Lorbach et al., 2010).
Mechanism of Action
Target of Action
The primary target of 1-Chloro-2-(ethanesulfonyl)benzene is the aromatic benzene ring. The benzene ring is a key structural component of many organic compounds and plays a crucial role in the chemical reactions of these compounds .
Mode of Action
This compound interacts with its target through a process known as the Elimination-Addition (Benzyne) Mechanism . This mechanism involves the base-catalyzed elimination of hydrogen halide (HX) from the aryl halide, resulting in a highly reactive intermediate called benzyne .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily those involving aromatic compounds. The compound’s interaction with the benzene ring can lead to the formation of new compounds through the addition of nucleophiles to the benzyne intermediate .
Result of Action
The molecular and cellular effects of this compound’s action depend on the specific nucleophile that reacts with the benzyne intermediate. This reaction can lead to the formation of various products, each with its own unique properties and effects .
Action Environment
Environmental factors such as temperature, pH, and the presence of other compounds can influence the action, efficacy, and stability of this compound. For example, the rate of the Elimination-Addition (Benzyne) Mechanism can be affected by the temperature and the strength of the base .
Future Directions
properties
IUPAC Name |
1-chloro-2-ethylsulfonylbenzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClO2S/c1-2-12(10,11)8-6-4-3-5-7(8)9/h3-6H,2H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTYIZQUDGMUHRY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC=CC=C1Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.67 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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